Methyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by:
Properties
IUPAC Name |
methyl 6-(4-methoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-9-12(14(18)20-4)13(16-15(21)17(9)2)10-5-7-11(19-3)8-6-10/h5-8,13H,1-4H3,(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRLVCXBHTVELJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1C)C2=CC=C(C=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as compound 1) belongs to a class of compounds known as dihydropyrimidines. These compounds have garnered attention due to their diverse biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activity of compound 1, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of compound 1 can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H15N2O3S
- Molecular Weight : 287.35 g/mol
Anticancer Activity
Recent studies have demonstrated that compound 1 exhibits significant anticancer properties. It has been shown to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. In vitro assays revealed that compound 1 has an IC50 value of approximately 314.3 µM against TP, indicating moderate inhibitory activity compared to standard inhibitors like tipiracil-HCl (IC50 = 0.014 µM) .
Table 1: Inhibitory Activity of Compound 1 Against Thymidine Phosphorylase
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Compound 1 | 314.3 ± 0.93 | Moderate activity |
| Tipiracil-HCl | 0.014 ± 0.04 | Strong activity |
| 7-deazaxanthine | 41.0 ± 1.63 | Standard inhibitor |
Antimicrobial Activity
The antimicrobial properties of compound 1 have also been investigated. In a study focused on various dihydropyrimidine derivatives, it was found that certain modifications to the structure enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria . Compound 1 demonstrated promising results in inhibiting bacterial growth in preliminary assays.
Table 2: Antimicrobial Efficacy of Dihydropyrimidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 15 |
| Compound A | Escherichia coli | 12 |
| Compound B | Pseudomonas aeruginosa | 10 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, compound 1 has shown potential anti-inflammatory activity. Studies indicated that it could downregulate pro-inflammatory cytokines in vitro, suggesting a mechanism for reducing inflammation in various models .
Case Studies
Several case studies highlight the therapeutic potential of compound 1:
- Case Study on Cancer Cell Lines : A study involving human cancer cell lines demonstrated that treatment with compound 1 led to reduced cell viability and induced apoptosis in a dose-dependent manner . The mechanism was attributed to the inhibition of TP and subsequent effects on nucleotide metabolism.
- In Vivo Studies : Animal models treated with compound 1 showed significant tumor regression compared to controls, further supporting its potential as an anticancer agent .
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in various studies related to cancer treatment. A notable study highlighted its efficacy against specific cancer cell lines, such as K562 (chronic myeloid leukemia) and MDA-MB-231 (breast cancer). The compound exhibited significant in vitro activity with a calculated IC50 value that indicates its potential as a therapeutic agent .
Case Study: In Vitro Evaluation
In a systematic screening conducted under the National Cancer Institute's protocols, the compound was tested against a panel of approximately sixty cancer cell lines. The results indicated varying degrees of anticancer activity across different tumor types, suggesting that structural modifications could enhance its efficacy .
Thymidine Phosphorylase Inhibition
Methyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been investigated for its ability to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. The inhibition of TP can potentially reduce angiogenesis and tumor progression. Molecular docking studies have suggested that this compound binds effectively to the active site of TP, indicating a non-competitive inhibition mechanism .
Research Findings
Recent research indicated that derivatives of dihydropyrimidone compounds showed non-toxic profiles while effectively inhibiting TP. These findings underscore the importance of further structural optimization to improve selectivity and potency against TP .
Antioxidant Properties
The antioxidant potential of this compound has been evaluated through various assays. Compounds derived from similar structures have demonstrated significant scavenging activities against free radicals and hydrogen peroxide (H₂O₂). For instance, certain derivatives were found to exhibit strong reducing power in assays designed to measure antioxidant activity .
Table: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer Activity | Significant inhibition in K562 and MDA-MB-231 cell lines (IC50 values noted) |
| Thymidine Phosphorylase Inhibition | Effective binding and non-competitive inhibition observed |
| Antioxidant Activity | Strong scavenging potential against free radicals and H₂O₂ |
Chemical Reactions Analysis
Thionation Reactions
Thionation at the 2-position converts oxo derivatives to thioxo analogs, enhancing biological activity:
-
Lawesson’s Reagent : Treatment of 5a with Lawesson’s reagent (1.2 equiv.) in toluene at reflux for 2 hours yields 6a (88% yield) .
-
Alternative Route : S-(4-methoxybenzyl)isothiourea hydrochloride (14 ) reacts with 8a to form intermediates 15 and 16 , which are then deprotected .
Key Observations :
-
The 2-thioxo group significantly improves antiproliferative activity against HL-60 leukemia cells .
-
NMR data for 4j confirms C–H···S and C–H···O interactions governing its crystal packing .
Catalytic Studies and Multicomponent Syntheses
4j is accessible via Ga(OTf)₃-catalyzed Biginelli-type reactions:
-
Catalyst : Ga(OTf)₃ enables efficient one-pot synthesis at 80°C, yielding 4j with a melting point of 193–194°C .
-
Ionic Liquid Catalysis : DIPEAc (diisopropylethylammonium acetate) facilitates room-temperature synthesis of thioxo derivatives, achieving 96% yield under solvent-free conditions .
Table 2: Comparative Catalytic Efficiency
| Catalyst | Conditions | Yield (%) | Reusability (cycles) |
|---|---|---|---|
| Ga(OTf)₃ | 80°C, 6 hours | 85 | Not reported |
| DIPEAc | RT, solvent-free | 96 | 5 cycles (78% yield) |
Structural and Spectroscopic Characterization
-
X-ray Crystallography : 4j crystallizes with a 1,4-dioxane molecule, forming a network of C–H···S and C–H···O interactions. Bond lengths for C=O and C=S are 1.213 Å and 1.663 Å, respectively .
-
NMR Data :
Biological Activity Correlations
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Variations in the para-substituent of the phenyl ring significantly impact biological and physicochemical properties:
Key Observations :
Thioxo vs. Oxo Moieties
The 2-thioxo group distinguishes the target compound from most DHPMs:
Key Observations :
Ester Group Variations
The choice of ester (methyl vs. ethyl) influences lipophilicity and synthetic yield:
Q & A
What are the optimized synthetic routes for Methyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be tailored to improve yield?
The synthesis typically employs a Biginelli-like condensation modified for thio-derivatives. A validated protocol involves refluxing 4-methoxybenzaldehyde (1.2 eq), methyl acetoacetate (1 eq), and thiourea (1.5 eq) in ethanol with catalytic HCl (4 drops) for 3 hours. Post-reaction, cooling to 273 K induces crystallization, followed by recrystallization in ethanol (yield: ~70–77%) . Key optimizations include:
- Solvent selection : Ethanol balances reactivity and solubility, while acetic acid may enhance cyclization .
- Catalyst choice : NHCl or HCl improves cyclization efficiency compared to non-acidic conditions .
- Temperature control : Reflux (~100°C) prevents intermediate decomposition .
Which analytical techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?
Multi-technique validation is essential:
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., methoxyphenyl orientation) and thioxo vs. oxo group differentiation (δ ~12.5 ppm for N–H in thioamide) .
- X-ray crystallography : Resolves stereochemistry (flattened boat conformation of the tetrahydropyrimidine ring) and hydrogen-bonding networks (N–H⋯S/O interactions) .
- HPLC-MS : Quantifies purity (>95%) and detects side products (e.g., open-chain intermediates) .
How is the biological activity of this compound evaluated in preclinical research?
Standardized assays include:
- Kinase inhibition : IC determination via radiometric or fluorescence-based assays (e.g., ADP-Glo™ for ATP-competitive inhibitors) .
- Antimicrobial screening : Agar diffusion or microdilution methods against Gram-positive/negative strains (MIC values reported for related dihydropyrimidines) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC dose-response curves .
What factors influence regioselectivity during its synthesis, and how can competing pathways be controlled?
Regioselectivity is dictated by:
- Substituent electronic effects : Electron-donating groups (e.g., 4-methoxyphenyl) direct cyclization to the para position via resonance stabilization .
- Steric hindrance : Bulky groups at C6 (methyl) favor the 1,2,3,4-tetrahydropyrimidine core over dihydro isomers .
- Catalytic modulation : Protic acids (HCl) favor thiourea incorporation over urea, suppressing oxo-byproduct formation .
How do thermodynamic properties (e.g., solubility, stability) impact formulation in pharmacological studies?
- Solubility : Low aqueous solubility (~0.1 mg/mL in PBS) necessitates DMSO/ethanol cosolvents (<5% v/v to avoid cytotoxicity) .
- Thermal stability : DSC reveals decomposition >200°C, confirming solid-state stability under ambient conditions .
- pH sensitivity : Degrades in alkaline conditions (pH >9); buffered solutions (pH 6–7) are recommended .
How can conflicting data on biological activity between oxo- and thioxo-analogs be reconciled?
Discrepancies arise from:
- Thioxo vs. oxo electronic profiles : Thioamide groups enhance hydrogen-bond acceptor strength, improving kinase binding (e.g., ~10-fold lower IC vs. oxo-analogs) .
- Metabolic stability : Thio-derivatives exhibit longer half-lives in microsomal assays due to reduced CYP450 oxidation .
- Experimental variability : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) .
What structural insights from crystallography guide molecular docking studies?
- Flattened boat conformation : Facilitates planar stacking with kinase active sites (e.g., hydrophobic pockets in EGFR) .
- Hydrogen-bond motifs : N–H⋯S interactions stabilize protein-ligand complexes (validated by PDB entries of analogous compounds) .
- Substituent orientation : 4-Methoxyphenyl groups adopt equatorial positions, minimizing steric clashes .
How do substituent modifications (e.g., methoxy vs. ethoxy) affect structure-activity relationships (SAR)?
- Methoxy → Ethoxy : Increased lipophilicity (logP +0.5) enhances membrane permeability but reduces solubility .
- Thiophene substitution : Analogous thienyl derivatives show ~2x higher antimicrobial activity due to enhanced π-π stacking .
- Piperazine addition : N-Methylpiperazine at C6 improves CNS penetration (e.g., BBB score >0.8 in predictive models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
